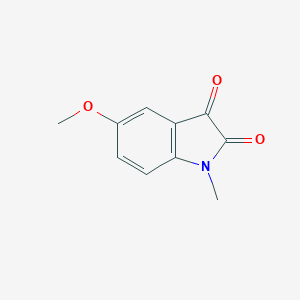

5-Methoxy-1-methylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-4-3-6(14-2)5-7(8)9(12)10(11)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRPSRARMQINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methoxy 1 Methylindoline 2,3 Dione and Its Derivatives

Established Synthetic Routes to 5-Methoxy-1-methylindoline-2,3-dione Core Structures

The construction of the this compound framework typically involves a two-stage process: the formation of the 5-methoxyindoline-2,3-dione core, followed by methylation at the N-1 position.

Cyclization Approaches for Indoline-2,3-dione Ring Formation

The synthesis of the isatin (B1672199) core has been a subject of extensive research for over a century, leading to the development of several named reactions that facilitate the cyclization to form the indoline-2,3-dione ring system.

One of the most classical and widely employed methods for the synthesis of isatins is the Sandmeyer isatin synthesis . This process involves the reaction of an aniline (B41778) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to yield an isonitrosoacetanilide intermediate. bohrium.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to afford the desired isatin. For the synthesis of 5-methoxyindoline-2,3-dione, 4-methoxyaniline serves as the starting material. This method is particularly effective for anilines bearing electron-donating groups. orientjchem.org A typical procedure involves reacting 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride at elevated temperatures, followed by cyclization with sulfuric acid to yield 5-methoxyisatin (B1196686). organic-chemistry.org

Another significant approach is the Stolle synthesis , which is considered a robust alternative to the Sandmeyer method, especially for the preparation of N-substituted isatins. bohrium.comresearchgate.netorganic-chemistry.org This reaction involves the condensation of a primary or secondary arylamine with oxalyl chloride to form an N-aryl-α-keto-amide intermediate, which is subsequently cyclized using a Lewis acid catalyst like aluminum chloride or boron trifluoride. bohrium.com This method is advantageous for synthesizing 1-substituted isatins directly.

The Gassman indole (B1671886) synthesis , while primarily used for indoles, can be adapted for the synthesis of oxindoles and subsequently isatins. This one-pot reaction involves the treatment of an aniline with tert-butyl hypochlorite to form an N-chloroaniline, which then reacts with a β-keto thioether. ias.ac.innih.gov A subsequent rearrangement and cyclization cascade yields a 3-thiomethylindole, which can be further manipulated. However, this method can be less effective with electron-rich anilines, such as 4-methoxyaniline. ias.ac.in

| Cyclization Method | Starting Material Example | Key Reagents | Intermediate |

| Sandmeyer Synthesis | 4-Methoxyaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Isonitrosoacetanilide |

| Stolle Synthesis | N-Methyl-4-methoxyaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | N-(4-methoxyphenyl)-N-methyloxamic acid chloride |

| Gassman Synthesis | 4-Methoxyaniline | t-BuOCl, β-keto thioether, Base | Sulfonium ylide |

N-1 Alkylation and Ring Substitution Strategies on Indoline-2,3-diones

Once the 5-methoxyindoline-2,3-dione (5-methoxyisatin) core is synthesized, the final step to obtain this compound is the alkylation of the nitrogen atom at the 1-position. N-alkylation of isatins is a common transformation that enhances the stability of the isatin nucleus towards basic conditions while preserving its reactivity for further modifications. uevora.pt

The N-alkylation is typically achieved by generating the isatin anion with a suitable base, followed by reaction with an alkylating agent. A variety of bases and solvent systems have been employed for this purpose. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), often in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For the synthesis of this compound, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used as the methylating agents.

The following table summarizes typical conditions for the N-methylation of a substituted isatin:

| Base | Solvent | Alkylating Agent | Temperature |

| K₂CO₃ | DMF | CH₃I | Room Temperature to 70 °C |

| NaH | DMF | CH₃I | 0 °C to Room Temperature |

| Cs₂CO₃ | DMF | CH₃I | Room Temperature |

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of microwave-assisted synthesis, one-pot multicomponent reactions, and advanced catalytic transformations in the context of isatin chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. wikipedia.org The N-alkylation of isatins is particularly amenable to microwave irradiation.

Studies have shown that the N-alkylation of isatin with various alkyl halides can be efficiently carried out under microwave irradiation, significantly reducing reaction times from hours to minutes. researchgate.net For the synthesis of N-methylisatin, a mixture of isatin, potassium carbonate, and methyl iodide in a minimal amount of DMF can be subjected to microwave irradiation, leading to a high yield of the desired product in a fraction of the time required by conventional heating. uevora.pt This methodology is directly applicable to the N-methylation of 5-methoxyisatin. The use of microwave heating offers a greener alternative by reducing energy consumption and often minimizing the use of solvents.

| Method | Reaction Time | Yield |

| Conventional Heating | 1.5 - 2 hours | ~80% |

| Microwave Irradiation | 15 minutes | ~95% |

One-Pot Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are highly valued in modern organic synthesis for their efficiency and atom economy. libretexts.org Isatins, including this compound, are excellent substrates for MCRs, particularly in the synthesis of spirooxindoles, which are a class of compounds with significant biological activities. ias.ac.in

A common MCR involving isatins is the three-component reaction with an active methylene (B1212753) compound (such as malononitrile or ethyl cyanoacetate) and a 1,3-dicarbonyl compound or another suitable nucleophile. orientjchem.orgnih.gov These reactions are often catalyzed by a variety of catalysts, including L-proline, nano-catalysts, or even performed in aqueous media to enhance their green credentials. bohrium.comias.ac.in For instance, the reaction of an isatin derivative, malononitrile, and a 1,3-dicarbonyl compound can lead to the formation of complex spiro[4H-pyran-3,3'-oxindoles] in a single step. orientjchem.org While specific examples with this compound are not extensively detailed in the literature, the general applicability of these MCRs to substituted isatins suggests their feasibility.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Example | Product Type |

| Isatin Derivative | Malononitrile | 1,3-Diketone | Nano Ag/kaolin | Spiro[4H-pyran-3,3'-oxindole] |

| Isatin Derivative | Malononitrile | Phthalhydrazide | L-proline | Pyrazolophthalazinyl spirooxindole |

| Isatin Derivative | 5-Amino-3-methylpyrazole | 1,3-Dicarbonyl | (in water) | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione |

Catalytic Transformations for Advanced Derivatization, such as Cross-Coupling Reactions

Catalytic cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and have revolutionized the synthesis of complex organic molecules. These reactions can be applied to halogenated derivatives of this compound to introduce a wide range of substituents, further diversifying the chemical space around this scaffold.

To utilize these cross-coupling reactions, a halogen atom (typically bromine or iodine) needs to be introduced onto the aromatic ring of the isatin core. This can be achieved through electrophilic halogenation of 5-methoxyindoline-2,3-dione. The resulting halo-isatin can then serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. A halogenated this compound could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or vinylic substituents.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. This would allow for the introduction of alkenyl groups onto the isatin ring.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This would enable the introduction of alkynyl moieties, which are versatile functional groups for further transformations.

While specific documented examples of these reactions on the this compound scaffold are limited, the general principles and widespread application of these catalytic methods to other heterocyclic systems strongly suggest their feasibility for its advanced derivatization.

| Cross-Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System (Typical) | Product Feature |

| Suzuki-Miyaura | Halogenated this compound | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Aryl or Vinyl substituent |

| Heck | Halogenated this compound | Alkene | Pd catalyst, Base | Alkenyl substituent |

| Sonogashira | Halogenated this compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl substituent |

Synthesis of Complex this compound Conjugates and Hybrids

The strategic combination of the this compound moiety with other pharmacologically relevant scaffolds has yielded a variety of hybrid molecules. These synthetic strategies often employ multicomponent reactions and cycloaddition pathways to construct intricate molecular frameworks efficiently.

Design and Synthesis of Spirocyclic Systems Featuring this compound

Spirooxindoles, characterized by a spiro-fused ring at the C3 position of the oxindole (B195798) core, represent a significant class of heterocyclic compounds. The synthesis of these systems often involves multicomponent reactions that leverage the electrophilicity of the C3-carbonyl group of isatin derivatives.

One prominent method is the one-pot, three-component reaction involving an arylamine, a cyclic 1,3-diketone like cyclopentane-1,3-dione, and a substituted isatin in acetic acid at room temperature. beilstein-journals.org This approach leads to the formation of novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org Another powerful technique is the [3+2] cycloaddition reaction, which uses an azomethine ylide, generated in situ from isatin and a secondary amino acid (like sarcosine for N-methyl substitution), with various dipolarophiles. acs.org This method has been successfully used to create stereoselective spirooxindole derivatives. acs.org

While specific examples detailing this compound in these exact reactions are not extensively documented in the cited literature, the general applicability of these methods to substituted isatins is well-established. beilstein-journals.orgacs.org The reaction conditions are optimized to achieve high regio- and stereoselectivity, often using ethanol as a solvent at reflux temperatures. acs.org

Table 1: Representative Conditions for Spirooxindole Synthesis

| Reactants | Catalyst/Solvent | Temperature | Time | Product Type |

|---|---|---|---|---|

| Isatin, L-proline, Chalcone | Ethanol | Reflux | 5 h | Pyrrolizidine Spirooxindole |

| Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid | Room Temp. | 9-12 h | Spiro[dihydropyridine-oxindole] |

Integration into Indole-Quinolone/Naphthyridine Hybrids

The molecular hybridization of isatin with quinoline moieties creates conjugates with potential biological significance. A common synthetic route involves the condensation of a carbohydrazide derivative with the isatin core. Specifically, a 2-methylquinoline-3-carbohydrazide can be reacted with a substituted isatin, such as this compound, in methanol with a catalytic amount of glacial acetic acid. ijcrt.org The reaction mixture is typically refluxed for several hours to yield the desired isatin-quinoline hydrazone hybrid. ijcrt.org This method allows for the incorporation of various substituents on the isatin ring to modulate the properties of the final compound. ijcrt.org

The synthesis of naphthyridine hybrids follows similar principles of joining heterocyclic systems. Naphthyridines, or pyridopyridines, are isomeric heterocyclic systems containing two pyridine rings. wikipedia.org Synthetic strategies often involve the construction of one pyridine ring onto a pre-existing one, a process applicable to creating complex hybrids. While direct synthesis examples with this compound are not detailed, the established methods for creating isatin-based hybrids are adaptable for this purpose.

Formation of Triazole-Isatin and Sulphonamide-Tethered Derivatives

The creation of triazole-isatin hybrids is effectively achieved through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves linking an azide-containing molecule to an alkyne-functionalized isatin. For derivatives of this compound, the synthesis would first require the preparation of an N-alkynyl derivative. For instance, N-propargyl isatins can be synthesized by reacting the corresponding isatin with propargyl bromide in the presence of a base like potassium carbonate in dry acetonitrile. nih.gov

This N-propargyl-5-methoxyisatin can then be reacted with an appropriate azide, such as 2-azido-N-(4-sulfamoylphenyl)acetamide, to form the final sulphonamide-tethered triazole-isatin hybrid. nih.gov The cycloaddition is typically carried out using a copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and sodium ascorbate, in a solvent mixture like DMF/H₂O at elevated temperatures. nih.gov This methodology provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Table 2: Synthesis of a Sulphonamide-Tethered Triazole-Isatin Hybrid (Representative)

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-Methoxyisatin, Propargyl bromide | K₂CO₃, Acetonitrile, RT, 10 h | 5-Methoxy-1-(prop-2-yn-1-yl)isatin | 75% |

| 2 | 5-Methoxy-1-(prop-2-yn-1-yl)isatin, 2-azido-N-(4-sulfamoylphenyl)acetamide | CuSO₄·5H₂O, Sodium ascorbate, DMF/H₂O, 60 °C, 7 h | 2-(4-((5-Methoxy-2,3-dioxoindolin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-sulfamoylphenyl)acetamide | 75% |

Note: The N-methyl analogue would follow a similar synthetic logic, starting with this compound. nih.gov

Development of Trisindoline Architectures Incorporating this compound Moieties

Trisindolines are complex structures consisting of an isatin core bonded to two indole moieties at the C3 position. nih.gov Their synthesis is most commonly and efficiently achieved through an acid-catalyzed condensation reaction between an isatin and two equivalents of an indole. nih.govresearchgate.net

The reaction proceeds via a Friedel–Crafts-type electrophilic aromatic substitution mechanism. nih.gov An acid catalyst activates the C3-carbonyl of the isatin, making it susceptible to nucleophilic attack by the indole. This forms a 3-hydroxy-3-indolyl-2-indolone intermediate, which, upon further protonation and elimination of water, generates a highly electrophilic intermediate that is attacked by a second indole molecule to form the final 3,3-di(3-indolyl)-2-indolone product. nih.gov

The efficiency of this synthesis is dependent on the catalyst, reaction conditions, and the nature of substituents on both the isatin and indole rings. nih.gov Electron-donating groups, such as the methoxy (B1213986) group in this compound, can influence the reactivity of the isatin core. A variety of acid catalysts have been employed, and reactions are often conducted in solvents like ethanol under reflux or even under solvent-free conditions. nih.gov

Mechanistic Investigations of Reactions Involving 5 Methoxy 1 Methylindoline 2,3 Dione

Reaction Mechanism Elucidation in 5-Methoxy-1-methylindoline-2,3-dione Synthesis and Derivatization

The synthesis of the isatin (B1672199) core of this compound can be achieved through several established methods, each with a distinct reaction mechanism. The presence of the electron-donating methoxy (B1213986) group and the N-methyl substituent significantly influences the course of these reactions.

A prominent method for synthesizing N-substituted isatins like this compound is the Stolle synthesis. chemicalbook.combiomedres.us This pathway is particularly suitable as it begins with an N-substituted aniline (B41778). The mechanism involves a two-step process:

Acylation: The synthesis commences with the reaction of N-methyl-4-methoxyaniline with oxalyl chloride. This reaction forms an intermediate, N-(4-methoxyphenyl)-N-methyloxamoyl chloride.

Intramolecular Friedel-Crafts Acylation: The subsequent and key step is a Lewis acid-catalyzed intramolecular electrophilic aromatic substitution (EAS). biomedres.usdergipark.org.tr A strong Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), is used to facilitate the cyclization. biomedres.usdergipark.org.tr The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring.

The regioselectivity of this cyclization is governed by the directing effects of the substituents on the aniline ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. The N-methylamino group is also an ortho, para-director. Since the para position is blocked, the electrophilic attack occurs at the ortho position relative to the N-methyl group, leading to the formation of the five-membered ring characteristic of the indoline-2,3-dione scaffold. researchgate.netsynarchive.com The reaction is completed by the loss of a proton to restore aromaticity.

| Step | Reactants | Catalyst/Reagent | Intermediate/Product | Mechanism Type |

| 1 | N-methyl-4-methoxyaniline, Oxalyl chloride | - | N-(4-methoxyphenyl)-N-methyloxamoyl chloride | Nucleophilic Acyl Substitution |

| 2 | N-(4-methoxyphenyl)-N-methyloxamoyl chloride | AlCl₃ or BF₃ | This compound | Electrophilic Aromatic Substitution (Friedel-Crafts) |

While the Stolle synthesis relies on an electrophilic cyclization, other classical methods like the Sandmeyer isatin synthesis highlight the role of oxidative processes in forming the dicarbonyl core. chemicalbook.comsynarchive.com Although typically used for N-unsubstituted isatins, the principles can be adapted. The Sandmeyer synthesis proceeds through an isonitrosoacetanilide intermediate. dergipark.org.trsynarchive.com

Exploration of Reactivity Patterns of this compound

The chemical behavior of this compound is dominated by the reactivity of its dicarbonyl system, which provides a versatile platform for various chemical transformations.

The indoline-2,3-dione scaffold contains two distinct carbonyl groups: an amide carbonyl at C2 and a ketone carbonyl at C3. These two groups exhibit significantly different reactivity. The C3-ketone is substantially more electrophilic and reactive towards nucleophiles than the C2-amide. nih.gov This is because the lone pair of electrons on the adjacent nitrogen atom is delocalized into the C2-carbonyl group, reducing its electrophilicity.

Consequently, a wide array of nucleophilic addition reactions occur selectively at the C3 position. nih.gov Common examples include:

Aldol (B89426) Condensation: In the presence of a base, enolizable ketones or aldehydes react with the C3-carbonyl of this compound to form 3-hydroxy-3-(2-oxoalkyl)indolin-2-one derivatives. magritek.comresearchgate.net

Baylis-Hillman Reaction: This reaction involves the addition of activated alkenes to the C3-carbonyl, catalyzed by a nucleophilic catalyst like DABCO, yielding multifunctional adducts. researchgate.net

Wittig Reaction: Phosphonium ylides react with the C3-carbonyl to form 3-alkylideneindolin-2-ones.

Grignard and Organolithium Reactions: These strong nucleophiles readily add to the C3-carbonyl to form tertiary alcohols.

The N-methyl group prevents reactions that typically occur at the nitrogen of unsubstituted isatins, such as N-alkylation or N-acylation, thereby simplifying the reactivity profile to focus on the carbonyl groups and the aromatic ring.

Many derivatization reactions of this compound can create new stereocenters, making the analysis of regioselectivity and stereoselectivity crucial.

Regioselectivity: In reactions involving unsymmetrical reagents, the question of which atom attacks the C3-carbonyl and how subsequent reactions proceed is a matter of regioselectivity. For instance, in the Mukaiyama aldol reaction, the use of different Lewis acids or reaction conditions can switch the regioselectivity of the enolate attack. rsc.org Similarly, in condensations with active methylene (B1212753) compounds, the initial nucleophilic attack occurs at C3, but subsequent cyclization can lead to different regioisomeric products depending on the nature of the methylene compound and the reaction conditions. pacific.edu

Stereoselectivity: When the C3-carbonyl reacts, a new chiral center is often generated at the C3 position. Controlling the stereochemical outcome of this process is a significant area of research.

Diastereoselectivity: In reactions like the aldol condensation, if the incoming nucleophile is also chiral, two new stereocenters can be formed, leading to the possibility of diastereomers. The facial selectivity of the nucleophilic attack on the planar C3-carbonyl is influenced by steric hindrance and electronic interactions.

Enantioselectivity: The development of asymmetric catalysis has enabled highly enantioselective additions to the isatin C3-carbonyl. For example, organocatalyzed asymmetric aldol reactions using chiral prolinol derivatives have been shown to produce 3-hydroxy-2-oxindoles with high enantiomeric excess (ee). researchgate.net These reactions proceed through a chiral enamine or iminium ion intermediate which directs the facial attack on the isatin.

The following table summarizes the stereochemical outcomes in selected derivatization reactions of isatin analogs.

| Reaction Type | Reagents | Catalyst/Conditions | Key Feature | Stereochemical Outcome |

| Asymmetric Aldol | Acetaldehyde | Chiral 4-hydroxydiarylprolinol | Creation of a C3 stereocenter | High enantioselectivity researchgate.net |

| Baylis-Hillman | Ethyl acrylate | DABCO | Formation of a C3 hydroxyl and a new C-C bond | Creates a racemic mixture unless a chiral catalyst is used researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | (from isatin and amino acid) | Formation of spiro-pyrrolidine ring system | High diastereoselectivity |

These mechanistic considerations are fundamental to harnessing the synthetic potential of this compound for the creation of complex molecular architectures.

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Impact of Substituents on Biological Efficacy and Selectivity of 5-Methoxy-1-methylindoline-2,3-dione Derivatives

The biological profile of derivatives based on the this compound core can be significantly altered by modifying substituents at various positions on the indoline (B122111) ring. These modifications influence the compound's potency, mechanism of action, and selectivity.

The methoxy (B1213986) group at the C-5 position of the indole (B1671886) ring is a critical determinant of biological activity in many derivatives. nih.gov In studies on indolyl-pyridinyl-propenone analogues designed as anti-cancer agents, the 5-methoxy substitution was found to be optimal for inducing a specific type of non-apoptotic cell death called methuosis. nih.gov The presence of a 5-methoxyindole (B15748) fragment is a common feature in a number of bioactive compounds. mdpi.com Shifting this group to other positions on the indole ring can dramatically alter or even eliminate the desired biological effect. nih.gov This highlights the strategic importance of the C-5 position for specific therapeutic activities.

Table 1: Impact of Methoxy Group Position on the Biological Activity of Indolyl-Pyridinyl-Propenone Analogues

| Position of Methoxy Group | Observed Biological Activity | Reference |

|---|---|---|

| 5-position | Optimal for induction of methuosis | nih.gov |

| 4-position | Attenuates or eliminates methuosis activity | nih.gov |

| 6-position | Activity switched from methuosis induction to microtubule disruption | nih.gov |

| 7-position | Attenuates or eliminates methuosis activity | nih.gov |

While the 5-methoxy group is often crucial, substitutions at other positions on the indoline ring also heavily influence biological activity. As demonstrated in studies of indolyl-pyridinyl-propenones, moving the methoxy group from the C-5 to the C-4, C-6, or C-7 position can reduce or change the mechanism of action. nih.gov Specifically, shifting the methoxy group to the C-6 position caused a switch in activity from inducing methuosis to disrupting microtubules, indicating that positional isomerism can lead to functionally distinct molecules. nih.gov Furthermore, the introduction of other substituents, such as fluoro or chloro groups at positions C-4, C-6, and C-7, has been shown to be well-tolerated in certain reactions, allowing for the synthesis of diverse analogues for SAR studies. nih.gov

Many complex derivatives of this compound are spiro compounds, where the C-3 position of the indoline core is a spiro atom shared with another ring system. researchgate.netnumberanalytics.com This structural arrangement creates a three-dimensional architecture with significant stereochemical implications. numberanalytics.comlongdom.org The specific spatial arrangement of atoms, or stereochemistry, at the spiro center can profoundly affect a molecule's biological activity by dictating how it interacts with its biological target. numberanalytics.comlongdom.org

Spirooxindoles are a prominent class of heterocyclic compounds recognized for their diverse biological activities. nih.gov The synthesis of these molecules often results in the formation of multiple contiguous stereogenic centers. nih.gov For example, in the synthesis of certain spiro[indoline-3,3′-indolizine]s, four such centers are created. nih.gov Although these reactions can be highly stereospecific, they often produce a racemic mixture of enantiomers. nih.gov Since enantiomers can have vastly different biological activities and toxicities, controlling the stereochemistry at the spiro-center is a critical aspect of drug design. longdom.org

Rational Design Principles for this compound Analogues

Rational drug design aims to optimize the therapeutic properties of a lead compound by making strategic structural modifications. For analogues of this compound, several advanced medicinal chemistry strategies are employed to enhance efficacy, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement are powerful techniques used in modern drug discovery to modify a lead compound. researchgate.netnih.gov Scaffold hopping involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining similar biological activity. nih.govresearchgate.net This can lead to novel chemical entities with improved properties or a more favorable patent position.

Bioisosteric replacement is a related strategy that involves swapping a specific functional group or substituent with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.govresearchgate.net This approach can be used to fine-tune a molecule's potency, selectivity, or metabolic stability. researchgate.net For instance, in derivatives of an indolin-2-one scaffold, the bioisosteric replacement of an acylureido moiety with a malonamido group led to a new series of potent kinase inhibitors. nih.gov These design principles are integral to the lead optimization process, allowing chemists to systematically explore chemical space and develop improved analogues based on the this compound template. researchgate.netnih.gov

Molecular Hybridization Strategies for Multi-Target Drug Design

The rationale behind hybridizing the this compound core lies in its inherent biological activities, which can be synergistically enhanced or complemented by the addition of other pharmacophoric moieties. This approach can lead to compounds that modulate multiple biological targets, a desirable attribute for treating complex multifactorial diseases like cancer.

One prominent strategy involves the incorporation of a 1,2,3-triazole linker. This is often achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is highly efficient and allows for the reliable connection of the indoline-2,3-dione scaffold to another bioactive fragment. For instance, isatin-triazole hybrids have been investigated as potential anticancer agents.

Another successful hybridization strategy involves linking the indoline-2,3-dione core with other heterocyclic systems known for their pharmacological properties, such as quinoline. Quinoline-isatin hybrids connected by a 1H-1,2,3-triazole linker have been synthesized and evaluated for their potential as anti-breast cancer and anti-methicillin-resistant Staphylococcus aureus (MRSA) agents. nih.gov

The substitution pattern on the isatin (B1672199) ring, including the 5-methoxy and 1-methyl groups, plays a crucial role in the biological activity of the resulting hybrids. For example, in a series of 1,2,4-triazole-tethered indolinones designed as VEGFR-2 inhibitors, compounds bearing a 5-methoxy substituent on the indolin-2-one ring demonstrated significant inhibitory efficacy against hepatocellular carcinoma cell lines.

Furthermore, the hybridization of the isatin core is not limited to heterocyclic moieties. The incorporation of pharmacophores from natural products or other synthetic drugs is also a viable strategy to develop novel multi-target agents.

Below are tables detailing examples of molecular hybridization strategies involving the broader class of isatin and indolinone derivatives, which provide a framework for the potential applications of this compound in multi-target drug design.

Table 1: Isatin-Triazole Hybrids as Anticancer Agents

| Hybrid Scaffold | Linked Pharmacophore | Potential Targets | Therapeutic Area |

| Isatin | 1,2,3-Triazole | Tubulin, Kinases | Cancer |

| 5-Substituted Isatin | 1,2,3-Triazole-linked moieties | Various cancer-related proteins | Cancer |

Table 2: Quinoline-Isatin Hybrids for Dual Anticancer and Antimicrobial Activity

| Hybrid Scaffold | Linker | Linked Pharmacophore | Potential Targets | Therapeutic Area |

| 5,7-Disubstituted Isatin | 1H-1,2,3-Triazole | Quinoline-2-carbaldehyde | Estrogen Receptor alpha (ERα), Bacterial proteins | Breast Cancer, MRSA Infection |

Table 3: 5-Methoxyindolinone Hybrids as Kinase Inhibitors

| Hybrid Scaffold | Linker | Linked Pharmacophore | Target | Therapeutic Area |

| 5-Methoxyindolin-2-one | 1,2,4-Triazole | Phenyl group | VEGFR-2 | Cancer |

It is important to note that while these examples utilize the core isatin or indolinone structure, the specific biological activity and target profile of a hybrid molecule derived from this compound would be influenced by the unique electronic and steric properties conferred by the 5-methoxy and 1-methyl substituents. Further research is needed to fully explore the potential of this specific compound in the development of novel multi-target therapies.

Computational Chemistry and Theoretical Studies of 5 Methoxy 1 Methylindoline 2,3 Dione

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. walisongo.ac.id This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Docking algorithms explore various possible conformations of the ligand within the binding site of a macromolecule and score them based on a force field. The score, often expressed as binding affinity or docking score in units of kcal/mol, estimates the strength of the interaction. A lower (more negative) binding affinity generally indicates a more stable and favorable interaction. walisongo.ac.idnih.gov

Studies on various isatin (B1672199) and other heterocyclic derivatives have demonstrated their potential to bind to a range of biological targets, such as kinases, α-glucosidase, and α-amylase. nih.govsamipubco.com For instance, molecular docking of indoline-2,3-dione-based sulfonamide derivatives against α-amylase has yielded binding affinities that suggest potent inhibitory activity. acs.org These simulations predict not only the strength of the interaction but also the specific binding pose, showing how the ligand orients itself to maximize favorable interactions within the protein's active site.

| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

|---|---|---|---|

| Indoline-2,3-dione Sulfonamide Derivative | α-Amylase (2BFH) | -5.46 | -6.4 (Acarbose) |

| 5-oxo-imidazoline Derivative | Polo-Like Kinase 1 (2RKU) | -11.18 | N/A |

| Isoindoline-1,3-dione Derivative | Butyrylcholinesterase (1P0I) | -11.0 | N/A |

| 1,2,4-oxadiazole Derivative | DRP-1 | -9.54 | N/A |

This table presents data from studies on related heterocyclic compounds to illustrate the range of binding affinities observed in molecular docking simulations. samipubco.comacs.orgmdpi.comdntb.gov.ua

Beyond predicting binding affinity, molecular docking provides critical insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By visualizing the docked pose, researchers can identify the key amino acid residues within the binding pocket that form these crucial contacts. nih.gov

For example, in docking studies of inhibitors with enzymes like α-amylase, specific residues such as aspartic acid (ASP) and glutamic acid (GLU) are often identified as forming key hydrogen bonds with the ligand. acs.org Hydrophobic interactions with residues like leucine (B10760876) (LEU) and tryptophan (TRP) also play a significant role in anchoring the ligand within the active site. This information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors.

| Interaction Type | Description | Example Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | ASP, GLU, SER, THR, LYS |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment, driven by the exclusion of water molecules. | LEU, ILE, VAL, PHE, TRP |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | PHE, TYR, TRP, HIS |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All residues |

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods provide a detailed understanding of electron distribution, orbital energies, and molecular stability, which are fundamental to a molecule's chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are considered to be influenced by all the nuclei in the molecule. wikipedia.org This theory gives rise to a set of molecular orbitals, each with a discrete energy level. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Quantum chemical calculations on 5-methoxyisatin (B1196686) and other isatin derivatives have been performed to determine these values, providing insight into their electronic properties and chemical reactivity. uokerbala.edu.iq

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.691 |

| LUMO Energy | -2.732 |

| HOMO-LUMO Gap (ΔE) | 3.959 |

Data calculated for the related compound 5-methoxyisatin using the B3LYP/6-311G++(2d,2p) basis set. uokerbala.edu.iq

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to optimize the geometry of a molecule, finding its most stable three-dimensional conformation.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -627.06 |

| Dipole Moment (Debye) | 3.45 |

| Chemical Hardness (η) | 1.979 |

| Electronegativity (χ) | 4.711 |

Data calculated for the related compound 5-methoxyisatin using the B3LYP/6-311G++(2d,2p) basis set. uokerbala.edu.iq

DFT calculations are instrumental in predicting a molecule's reactivity. By analyzing the output of these calculations, one can identify the most likely sites for electrophilic and nucleophilic attack. A key tool for this is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution around a molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. dergipark.org.tr For the isatin core, the carbonyl oxygens are expected to be regions of high negative potential, while the area around the amide hydrogen is typically positive. This analysis helps in predicting how the molecule will interact with other reagents and guides the understanding of potential reaction mechanisms.

| Color on MEP Surface | Electrostatic Potential | Interpretation | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Site for electrophilic attack |

| Yellow/Orange | Slightly Negative | Slightly electron-rich region | Potential site for electrophilic attack |

| Green | Neutral | Van der Waals surface | Low reactivity |

| Blue | Positive | Electron-deficient region | Site for nucleophilic attack |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. For 5-Methoxy-1-methylindoline-2,3-dione, MD simulations can provide detailed insights into its behavior at the atomic level, which is crucial for understanding its interactions with biological systems and its properties in solution.

Elucidation of Conformational Dynamics of this compound and its Interactions in Solution

Molecular dynamics simulations offer a window into the conformational landscape of this compound in a solution environment, revealing how the molecule flexes, rotates, and interacts with solvent molecules over time. By simulating the trajectory of the molecule in a solvated medium, researchers can understand its dynamic behavior, which is essential for predicting its biological activity and designing new derivatives. mdpi.com

The conformational flexibility of the isatin core and its substituents, such as the 5-methoxy and N-methyl groups, plays a significant role in how the molecule binds to a biological target. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the transition states between them. This information is critical for understanding the molecule's ability to adopt a specific conformation required for biological activity.

In the context of drug design, MD simulations are often employed to study the stability of a ligand-protein complex. For derivatives of isatin, which are known to inhibit various enzymes, MD simulations can confirm the stability of the docked pose and provide insights into the key interactions that maintain the binding affinity. nih.govnih.gov For instance, simulations can reveal the persistence of hydrogen bonds and hydrophobic interactions between the isatin derivative and the active site of a target protein over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive Models for the Biological Activity of this compound Derivatives

QSAR models for derivatives of this compound can be developed to predict a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. nih.govut.ac.ir The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of isatin derivatives with experimentally determined biological activities is required. This set is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Several studies have successfully developed QSAR models for isatin derivatives. For example, in the context of anticancer activity, QSAR models have highlighted the importance of specific structural features for cytotoxicity. nih.gov These models often reveal that descriptors related to lipophilicity, molecular shape, and electronic properties are crucial for activity.

Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govacs.org These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. nih.govacs.org This information is highly valuable for the rational design of new, more potent derivatives of this compound.

The table below presents a hypothetical example of a QSAR data set for a series of isatin derivatives, which would be used to develop a predictive model.

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Derivative 1 | 5.2 | 2.1 | 250.3 | 1 | 3 |

| Derivative 2 | 2.8 | 2.5 | 264.3 | 1 | 3 |

| Derivative 3 | 10.1 | 1.8 | 236.2 | 2 | 3 |

| Derivative 4 | 1.5 | 3.0 | 280.4 | 1 | 4 |

| Derivative 5 | 7.9 | 2.3 | 258.3 | 1 | 3 |

The insights gained from such QSAR models can guide the synthesis of new derivatives of this compound with improved biological activity profiles.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 5-Methoxy-1-methylindoline-2,3-dione Derivatives

The therapeutic efficacy of isatin (B1672199) derivatives is attributed to their ability to interact with a wide array of biological targets. For derivatives of this compound, future research is poised to uncover novel interactions with macromolecules implicated in various disease states. The core isatin structure is a well-known pharmacophore, and its derivatives have been investigated for a multitude of biological activities, including anticancer, anticonvulsant, antiviral, and antimicrobial effects.

The exploration of novel targets for analogues of this compound is a key area of research. For instance, spiro-derivatives of isatins are being investigated as ligands for macromolecules such as serine/threonine kinases, tubulin, and various transferases and hydrolases nih.gov. Molecular docking studies on related spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have identified potential binding to the main protease of SARS-CoV-2 and human mast cell tryptase, suggesting antiviral and anti-inflammatory applications nih.gov.

Furthermore, the structural similarities of isatin derivatives to known inhibitors of enzymes like cyclooxygenases (COX) suggest that this compound analogues could be developed as novel anti-inflammatory agents. The antioxidant potential of related 5-methoxy-indole derivatives also points towards their investigation for neuroprotective roles in diseases associated with oxidative stress mdpi.com. The continued screening of this compound derivatives against diverse panels of biological targets will be crucial in unlocking their full therapeutic potential.

Development of Advanced Synthetic Methodologies for Enhanced Diversity and Scalability

The generation of diverse chemical libraries of this compound analogues is fundamental for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds. Future research will focus on developing advanced synthetic methodologies that are not only efficient and high-yielding but also environmentally benign and scalable.

Traditional methods for the synthesis of isatin derivatives often involve condensation reactions nih.gov. However, contemporary research is exploring more innovative and sustainable approaches. For instance, the use of high-speed ball milling, microwave irradiation, and continuous-flow techniques has been shown to be cost-effective and ecologically friendly for the synthesis of related spiroquinazolinone derivatives nih.gov. Such green chemistry approaches can significantly reduce reaction times and improve yields.

Moreover, the development of one-pot multicomponent reactions provides a powerful tool for the rapid generation of molecular complexity from simple starting materials. These strategies are highly desirable for creating large and diverse libraries of this compound derivatives for high-throughput screening. The scalability of synthetic routes is another critical consideration for the eventual translation of a promising compound from the laboratory to clinical production. Research into robust and reproducible synthetic processes that can be implemented on an industrial scale will be essential for the future development of drugs based on this scaffold.

Integrated Experimental and Computational Approaches for Accelerated Drug Discovery and Lead Optimization

The synergy between experimental and computational methods is revolutionizing the field of drug discovery. For this compound and its derivatives, an integrated approach will be instrumental in accelerating the identification and optimization of lead compounds.

Computational tools, such as molecular docking, are invaluable for predicting the binding modes of ligands to their target proteins, thus guiding the rational design of more potent and selective inhibitors nih.gov. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be employed early in the drug discovery pipeline to assess the pharmacokinetic properties and potential toxicity of novel analogues, thereby reducing the likelihood of late-stage failures mdpi.com. For instance, computational analysis of related methoxy-substituted indanones has been used to determine their thermodynamic properties, providing insights that can inform drug design mdpi.com.

Experimental validation of computational predictions through in vitro and in vivo assays is crucial. High-throughput screening of synthesized compounds against identified biological targets can rapidly identify hits. Subsequent lead optimization can then be guided by an iterative cycle of computational modeling, chemical synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic profiles. This integrated workflow significantly streamlines the drug discovery process, saving both time and resources.

Preclinical Development Considerations and Challenges for this compound Analogues

The transition of a promising this compound analogue from a lead compound to a clinical candidate involves rigorous preclinical development. This stage presents a unique set of considerations and challenges that must be addressed to ensure the safety and efficacy of the potential drug.

A critical aspect of preclinical development is the comprehensive evaluation of the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion characteristics. Understanding how the body processes the compound is essential for determining its dosing regimen and potential for drug-drug interactions. The metabolic stability of the methoxy (B1213986) and methyl groups on the indoline (B122111) ring will need to be thoroughly investigated.

Toxicology studies are paramount to identify any potential adverse effects. These studies are conducted in various in vitro and in vivo models to assess acute and chronic toxicity, as well as any specific organ toxicity. The genotoxicity, carcinogenicity, and reproductive toxicity of the lead compound must also be carefully evaluated.

One of the challenges in the preclinical development of isatin-based compounds can be their potential for off-target effects, given their broad range of biological activities. Therefore, extensive selectivity profiling against a panel of related and unrelated targets is necessary to minimize the risk of unwanted side effects. Furthermore, issues related to solubility and bioavailability may arise and require formulation development to ensure adequate drug exposure at the target site. Overcoming these preclinical hurdles is a critical step towards the successful clinical translation of this compound analogues as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-1-methylindoline-2,3-dione, and how can reaction conditions be optimized?

The synthesis of indoline-2,3-dione derivatives often employs alkylation or substitution reactions. For example, phase transfer catalysis (PTC) with K₂CO₃ and TBAB in dimethylformamide (DMF) is effective for introducing methyl or propargyl groups at the N1 position of the indole ring. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agents), reaction time, and purification via silica gel chromatography (ethyl acetate/hexane eluent) . For methoxy-substituted derivatives, regioselective methylation or methoxylation at the 5-position requires careful control of temperature and protecting groups to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : Use -/-NMR to confirm substitution patterns (e.g., methoxy and methyl groups) and FT-IR to verify carbonyl stretches (~1700–1750 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and packing motifs. For example, the indoline-2,3-dione core typically shows a planar structure with a mean C–C bond length of ~1.48 Å . Data collection at 296 K and refinement to -factors < 0.05 ensure accuracy .

Q. How are preliminary biological activities (e.g., antibacterial) evaluated for this compound?

Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Mechanistic studies : Evaluate membrane disruption via fluorescence assays or enzyme inhibition (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond angles or displacement parameters may arise from twinning, disorder, or low-resolution data. Use SHELXL's TWIN and BASF commands to model twinning, and ISOR restraints to handle anisotropic displacement . Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to identify outliers . For example, methoxy group torsion angles in similar compounds show deviations up to 5° between experimental and theoretical models, requiring iterative refinement .

Q. What strategies improve the pharmacological profile of this compound derivatives?

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, CF) at C5 to enhance antibacterial activity .

- Prodrug design : Modify the 3-keto group to a thiosemicarbazone for improved solubility and bioavailability .

- SAR studies : Correlate logP values (e.g., 1.5–2.5) with cytotoxicity; higher hydrophobicity often increases membrane permeability but may reduce selectivity .

Q. How can synthetic yields be enhanced while minimizing byproducts in alkylation reactions?

- Catalytic systems : Replace TBAB with ionic liquids (e.g., [BMIM]Br) to improve phase transfer efficiency .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) with comparable yields (~75%) .

- Byproduct analysis : Use HPLC-MS to identify intermediates (e.g., over-alkylated products) and adjust stoichiometry .

Q. What experimental designs address discrepancies in biological activity data across studies?

- Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility .

- Negative controls : Include 5-Methoxyindole as a baseline to isolate the pharmacological contribution of the methyl and dione groups .

- High-throughput screening : Use 96-well plates with automated readouts to minimize human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.